4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
Descripción
Propiedades
IUPAC Name |
4-[[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-11-17(23-9-7-22(2)8-10-23)21-16-4-3-14(12-15(13)16)20-18(24)5-6-19(25)26/h3-4,11-12H,5-10H2,1-2H3,(H,20,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCIUZOIGXKYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the formation of the quinoline coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is employed in studies involving cell signaling and protein interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and related molecules:
*Note: Molecular weight calculated based on formula from .
Key Observations:
Quinoline vs. Heterocyclic Cores: The target’s quinoline system enables π-π stacking in hydrophobic pockets, a feature shared with Nintedanib’s indole core but distinct from chlorophenyl-containing analogs .
Piperazine vs.
Carboxylic Acid vs. Amide/Esters: The 4-oxobutanoic acid terminus in the target compound increases hydrophilicity compared to dimethylamino-butenamide () or ester derivatives, suggesting better aqueous solubility and oral bioavailability .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the formation of intermediates such as 2-cyanophenylamine, followed by coupling with 4-methylpiperazine using agents like EDCI . A specific method involves refluxing 6-aminoquinoline with succinic anhydride in toluene under inert nitrogen, followed by purification via TLC with a chloroform/methanol/acetic acid (85:10:5) eluent . Key optimization parameters include:
- Temperature : Elevated temperatures (e.g., reflux) to enhance reaction rates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) for coupling reactions.
- Catalysts : Use of carbodiimides (e.g., EDCI) to activate carboxyl groups.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should key data be interpreted?
Characterization requires:
- NMR : Confirm the presence of the 4-methylpiperazine moiety (protons at δ ~2.3–3.5 ppm) and quinoline backbone (aromatic protons at δ ~7.0–8.5 ppm).
- Mass spectrometry : Validate the molecular ion peak ([M+H]⁺) matching the molecular formula (C₂₀H₂₄N₅O₃).
- HPLC : Assess purity (>95% for biological assays) using reverse-phase C18 columns with UV detection .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is sparingly soluble in water but dissolves in DMSO or DMF. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO final concentration). Precipitation at high concentrations may necessitate sonication or heating .
Advanced Questions
Q. How can structural ambiguities be resolved using X-ray crystallography, and what role do programs like SHELX play?
Single-crystal X-ray diffraction is critical for resolving stereochemistry and bond geometries. SHELX programs (e.g., SHELXL) refine crystallographic data by optimizing parameters like thermal displacement and occupancy. For example:
Q. How should researchers design biological activity assays for this compound, and how can contradictory results be addressed?
Target-specific assays (e.g., enzyme inhibition or receptor binding) require:
- Positive controls : Use known inhibitors (e.g., staurosporine for kinase assays).
- Dose-response curves : Test concentrations spanning 3 log units (1 nM–10 µM). Contradictory activity data may arise from:
- Impurities : Validate purity via HPLC and mass spectrometry .
- Assay conditions : Optimize pH (7.4 for physiological relevance) and buffer composition (e.g., avoid divalent cations interfering with metal-binding motifs) .
Q. What strategies are effective for modifying the compound’s structure to enhance biological activity or selectivity?
Rational modifications include:
- Piperazine substitution : Replace 4-methylpiperazine with bulkier groups (e.g., morpholine) to alter steric interactions.
- Quinoline ring functionalization : Introduce electron-withdrawing groups (e.g., fluorine) to improve target affinity.
- Linker optimization : Replace the oxobutanoic acid moiety with bioisosteres (e.g., tetrazole) to enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
